molecular formula C10H12F2N2 B2798760 5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine CAS No. 2199836-08-1

5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine

Cat. No.: B2798760
CAS No.: 2199836-08-1
M. Wt: 198.217
InChI Key: YZLXZOQROIKNFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, often involves nucleophilic substitution reactions. For instance, the nucleophilic substitution of a nitro group by fluorine can be achieved using potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . Another common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale nucleophilic substitution reactions and coupling reactions. The availability of effective fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine oxides, while reduction may yield fluorinated pyridine amines .

Scientific Research Applications

5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

5-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXZOQROIKNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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